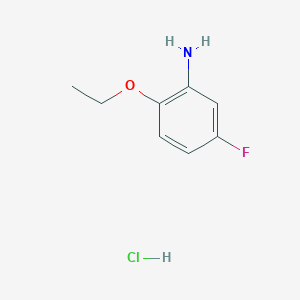

![molecular formula C24H17N3O B2379139 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 313403-50-8](/img/structure/B2379139.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide, also known as BIN-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BIN-1 is a synthetic compound that has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

- Research has explored the synthesis of benzimidazole containing compounds and their copper(II) complexes, demonstrating significant DNA binding, cellular DNA lesion activities, and in vitro cytotoxic effects against cancer cell lines. This showcases their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Photophysical Properties

- Studies on novel 2-aryl-1,2,3-triazoles as blue-emitting fluorophores for potential use in organic light-emitting diodes (OLEDs) have been conducted. These compounds exhibit significant absorption and emission properties, indicating their utility in material science for creating efficient OLEDs (Padalkar et al., 2015).

Anticancer Evaluation

- Synthesis and characterization of benzimidazole derivatives for anticancer evaluation have been reported. These compounds have shown promising in vitro anticancer activity, highlighting their potential in the development of new anticancer drugs (Salahuddin et al., 2014).

Photoredox Catalysis

- Benzimidazolium naphthoxide betaine has been synthesized and utilized as a novel betaine photoredox catalyst under visible light irradiation. This opens avenues for its application in photoredox catalysis for various organic transformations (Hasegawa et al., 2018).

Green Synthesis Approaches

- The green synthesis of benzimidazoles using ionic liquids demonstrates an environmentally friendly approach to synthesizing these compounds. This method supports the principles of green chemistry by reducing the use of hazardous solvents (Nikpassand & Pirdelzendeh, 2016).

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPZOKWUCJDCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)

![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)

![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2379061.png)

![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)

![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)